5-Fluoro-6-methylindoline: A Technical Guide for Drug Discovery Professionals
5-Fluoro-6-methylindoline: A Technical Guide for Drug Discovery Professionals
Disclaimer: The following technical guide on 5-Fluoro-6-methylindoline (CAS 1784502-47-1) is a theoretical overview based on established principles of organic chemistry and medicinal chemistry, drawing analogies from structurally related compounds. As of the time of writing, specific experimental data for this compound is not publicly available. This document is intended to provide a predictive framework for researchers and drug development professionals.
Introduction: The Promise of Fluorinated Indolines in Medicinal Chemistry
The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic therapeutic agents.[1] Its rigid, bicyclic structure provides a valuable template for interacting with biological targets. The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved membrane permeability, and increased binding affinity.[2] The combination of a fluorine atom and a methyl group on the indoline ring, as in 5-Fluoro-6-methylindoline, presents an intriguing substitution pattern with the potential for unique pharmacological properties. This guide explores the projected chemical properties, a plausible synthetic approach, expected spectroscopic characteristics, and potential applications of this novel compound.
Predicted Physicochemical Properties
The physicochemical properties of 5-Fluoro-6-methylindoline can be inferred by considering the contributions of the fluorine and methyl substituents to the indoline core.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₁₀FN | Based on the chemical structure. |
| Molecular Weight | ~151.18 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Many simple indolines exhibit this appearance. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Poorly soluble in water. | The hydrophobic indoline core is expected to dominate solubility. |
| LogP | 2.0 - 2.5 | The introduction of a fluorine atom generally increases lipophilicity compared to the parent indoline, as does the methyl group. |
| pKa (of the amine) | 4.0 - 5.0 | The fluorine atom's electron-withdrawing nature is expected to decrease the basicity of the indoline nitrogen compared to unsubstituted indoline. |
Proposed Synthetic Pathway
A plausible synthetic route to 5-Fluoro-6-methylindoline can be envisioned starting from a commercially available substituted aniline, followed by a reductive cyclization. This approach offers a convergent and often high-yielding pathway to the indoline core.
Diagram: Proposed Synthesis of 5-Fluoro-6-methylindoline
A proposed multi-step synthesis of 5-Fluoro-6-methylindoline.
Experimental Protocol (Hypothetical)
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N-Protection of 4-Fluoro-3-methylaniline: To a solution of 4-fluoro-3-methylaniline in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as acetic anhydride or di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the N-protected aniline.
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Friedel-Crafts Acylation: To a cooled solution of the N-protected 4-fluoro-3-methylaniline in a suitable solvent (e.g., dichloromethane), add a Lewis acid (e.g., aluminum chloride) followed by the dropwise addition of chloroacetyl chloride. The reaction is typically stirred at low temperature and then allowed to warm to room temperature. Quench the reaction with ice-water and extract the product.
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Reductive Cyclization and Deprotection: The resulting α-chloro ketone can be subjected to reduction using a reducing agent like sodium borohydride to form the corresponding chlorohydrin. Subsequent catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with a stronger reducing agent like lithium aluminum hydride would lead to the reduction of the ketone and amide functionalities, as well as the intramolecular cyclization to form the indoline ring. If a Boc protecting group is used, a final deprotection step with an acid (e.g., TFA) would be necessary.
Predicted Spectroscopic Properties
The spectroscopic properties of 5-Fluoro-6-methylindoline can be predicted based on the analysis of similar structures.
| Spectroscopy | Predicted Chemical Shifts (δ) / Key Fragments | Rationale |
| ¹H NMR | Aromatic protons: ~6.5-7.0 ppm (doublets and singlets). Methylene protons (-CH₂-CH₂-): Two triplets around 3.0-3.5 ppm. Methyl protons (-CH₃): A singlet around 2.2 ppm. NH proton: A broad singlet, chemical shift dependent on concentration and solvent. | The aromatic region will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling to the fluorine atom. The aliphatic protons will exhibit typical triplet-triplet coupling for the indoline ring. The methyl group will appear as a singlet. |
| ¹³C NMR | Aromatic carbons: ~110-150 ppm. Methylene carbons: ~30 and 50 ppm. Methyl carbon: ~15-20 ppm. | The fluorine atom will cause splitting of the adjacent carbon signals (C-F coupling). The chemical shifts of the aromatic carbons will be influenced by both the electron-donating methyl group and the electron-withdrawing fluorine atom. |
| ¹⁹F NMR | A single resonance around -120 to -140 ppm. | The chemical shift is characteristic of an aryl fluoride. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z ≈ 151. Fragmentation pattern would likely involve the loss of a methyl group (M-15) and cleavage of the indoline ring. | The molecular ion peak will confirm the molecular weight. |
Expected Reactivity and Chemical Behavior
The reactivity of the indoline core is primarily centered around the nitrogen atom and the aromatic ring.
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N-Functionalization: The secondary amine of the indoline is nucleophilic and can undergo various reactions such as alkylation, acylation, and arylation. The decreased basicity due to the fluorine substituent might require slightly more forcing conditions for some of these transformations.
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Electrophilic Aromatic Substitution: The benzene portion of the indoline ring is activated towards electrophilic substitution. The directing effects of the fluorine (ortho, para-directing but deactivating) and the alkylamino and methyl groups (ortho, para-directing and activating) will influence the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions. The C7 position is likely to be the most activated site for electrophilic attack.
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Oxidation: Indolines can be oxidized to the corresponding indoles. This reaction is often facile and can be achieved with a variety of oxidizing agents. The presence of the electron-withdrawing fluorine atom might make the indoline slightly more resistant to oxidation compared to its non-fluorinated counterpart.
Potential Applications in Drug Discovery
Fluorinated indoles and indolines are prevalent in medicinal chemistry due to their favorable pharmacological profiles.[3][4]
Diagram: Potential Drug Discovery Workflow
A generalized workflow for the integration of novel compounds like 5-Fluoro-6-methylindoline into a drug discovery pipeline.
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Central Nervous System (CNS) Agents: The indoline scaffold is present in several CNS-active drugs. The lipophilicity imparted by the fluorine and methyl groups may facilitate blood-brain barrier penetration.
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Anticancer Agents: Many kinase inhibitors incorporate fluorinated aromatic rings.[3] The 5-fluoro-6-methylindoline core could serve as a valuable fragment for the design of novel kinase inhibitors.
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Anti-inflammatory Agents: Indoline derivatives have shown promise as anti-inflammatory agents. The specific substitution pattern of 5-Fluoro-6-methylindoline could lead to novel inhibitors of inflammatory pathways.
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Bioisosteric Replacement: The strategic placement of fluorine can be used to modulate the physicochemical properties of a lead compound.[5] For instance, the fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, potentially improving metabolic stability or altering receptor binding interactions.[6]
Safety and Handling
While specific toxicity data for 5-Fluoro-6-methylindoline is unavailable, it is prudent to handle it with the care afforded to all novel chemical entities. Based on related compounds, it should be considered as potentially harmful if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
5-Fluoro-6-methylindoline represents an unexplored yet promising scaffold for medicinal chemistry. This technical guide provides a theoretical framework for its synthesis, properties, and potential applications based on established chemical principles and data from analogous structures. The unique combination of the indoline core with a 5-fluoro and 6-methyl substitution pattern warrants further investigation and may unlock novel therapeutic opportunities. Experimental validation of the predictions outlined in this guide is a crucial next step for the drug discovery community.
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